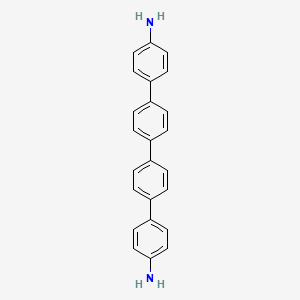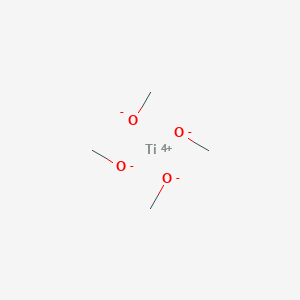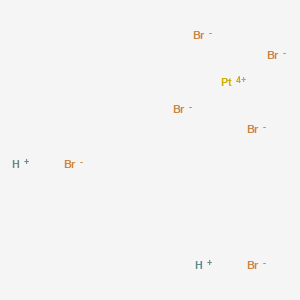
4-Penten-2-OL
概要
説明
4-Penten-2-OL: is an organic compound with the molecular formula C5H10O . It is also known by other names such as 1-Penten-4-ol and 4-Hydroxypent-1-ene . This compound is characterized by the presence of both an alcohol group (-OH) and an alkene group (C=C) within its structure, making it a versatile intermediate in organic synthesis.
作用機序
Mode of Action
As a secondary alcohol, it may undergo various chemical reactions, including oxidation and reduction, which could potentially influence its interactions with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
More research is needed to understand the specific effects of this compound .
準備方法
Synthetic Routes and Reaction Conditions: 4-Penten-2-OL can be synthesized through various methods. One common synthetic route involves the catalytic asymmetric allylation of aldehydes. For instance, a procedure involves the use of (S)-1,1’-bi-2-naphthol and titanium tetraisopropoxide in methylene chloride, followed by the addition of allyltributylstannane . The reaction is carried out at low temperatures (-78°C) and yields the desired product with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of butadiene followed by hydrogenation . This method allows for the large-scale production of the compound with high efficiency and yield.
化学反応の分析
Types of Reactions: 4-Penten-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Reagents such as or can be used for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or .
科学的研究の応用
4-Penten-2-OL has a wide range of applications in scientific research:
Biology: It is employed in the study of and .
Medicine: Research on this compound includes its potential use in the synthesis of .
Industry: It is used in the production of flavors , fragrances , and agrochemicals .
類似化合物との比較
4-Penten-1-ol: Similar structure but with the hydroxyl group at a different position.
3-Penten-2-ol: Similar structure but with the double bond at a different position.
2-Penten-1-ol: Similar structure but with both the hydroxyl group and double bond at different positions.
Uniqueness: 4-Penten-2-OL is unique due to its specific combination of an alcohol group and an alkene group at the 2 and 4 positions, respectively. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
pent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCYWWNFQUZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862318 | |
| Record name | 4-Penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | 4-Penten-2-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20081 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-31-0 | |
| Record name | 4-Penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PENTEN-2-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Penten-2-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Penten-2-ol?
A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: How can this compound be synthesized?
A2: Several synthetic routes exist for this compound. One approach involves a one-step process using mixed solvents like benzene and tetrahydrofuran, achieving yields as high as 81.3%. [] Another method utilizes the reaction of substituted camphor glycol allylboronates with acetaldehyde. [] Electrochemical additions of allyl groups from allyl halides to acetone also offer alternative synthesis pathways. []
Q3: Are there stereoselective syntheses for this compound?
A3: Yes, researchers have developed stereoselective syntheses for both enantiomers of this compound. For instance, (S)-1-(Phenylmethoxy)-4-penten-2-ol can be synthesized through catalytic asymmetric allylation reactions. [] Similarly, (R)-1-Benzyloxy-4-penten-2-ol can be obtained via mixed higher-order cyanocuprate-induced epoxide openings. []
Q4: How is the structure of this compound derivatives confirmed?
A4: Techniques like IR and 1H NMR spectroscopy are commonly employed for structural characterization of this compound and its derivatives. [, , ] In specific cases, single-crystal X-ray analysis has been used to confirm the structure of complex derivatives. []
Q5: What are some applications of this compound in organic synthesis?
A5: this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of cyclic sulfides through electrophile-promoted thioetherification, yielding substituted tetrahydrothiophenes. [] Additionally, it plays a crucial role in synthesizing prenylarenes and related (multisubstituted allyl)arenes via palladium-catalyzed retro-allylation reactions with aryl halides. []
Q6: How is this compound used in the synthesis of natural products?
A6: this compound acts as a key starting material in the total synthesis of various natural products. This includes the piperidine alkaloid (±)-Sedridine, achieved through a diastereoselective intramolecular Diels-Alder reaction. [] It also plays a vital role in the chemoenzymatic total synthesis of the undecenolide (−)-Cladospolide C, showcasing its versatility in complex molecule synthesis. []
Q7: Can this compound participate in cyclization reactions?
A7: Yes, this compound readily undergoes cyclization reactions. For example, in acidic conditions with acetaldehyde, it forms a mixture of trimethyl-4-tetrahydropyranol isomers, providing evidence for a hemiacetal intermediate. [, ] This reactivity highlights its potential in constructing diverse cyclic ether frameworks.
Q8: How does this compound contribute to fragrance applications?
A8: Derivatives of this compound, specifically the enantiomers (-)-(1'R,2S,E)-3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-2-ol and (+)-(1'S,2S,E)-3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cydopenten-1'-yl)-4-penten-2-ol, are valuable fragrance ingredients. They impart sandalwood-like notes to perfumes and fragranced products, demonstrating their olfactory properties. []
Q9: Can this compound be used in insect attractants?
A9: Research suggests that this compound, in combination with carbon dioxide, can significantly enhance the attraction of Culex quinquefasciatus mosquitoes in traps, compared to the standard attractant 1-octen-3-ol. [] This finding highlights its potential application in mosquito control strategies.
Q10: What is the silyl-Prins reaction and how does it involve this compound?
A10: The silyl-Prins reaction is a useful synthetic transformation involving the reaction of a silyl-substituted alkene with an aldehyde. Computational studies using (Z)-4-(TMS)-4-penten-2-ol and phenylacetaldehyde provided mechanistic insights into this reaction, revealing the formation of an oxocarbenium ion intermediate that undergoes cyclization to a stabilized "silylinium" ion, ultimately yielding a dihydropyran product. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)











